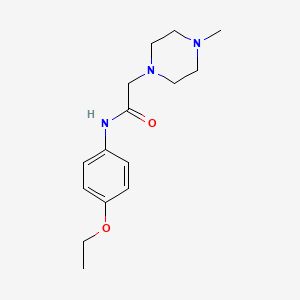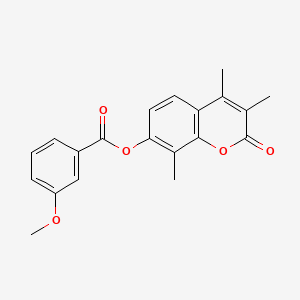
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate, also known as TMCB, is a synthetic compound with potential applications in scientific research. It belongs to the family of coumarin derivatives and has a unique chemical structure that makes it an interesting molecule for studying its biological activities.
Scientific Research Applications
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. The molecule has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties, making it a promising compound for drug discovery. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to regulate the expression of genes involved in cell proliferation and differentiation, suggesting its potential use in stem cell research. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, making it a useful tool for enzyme kinetics studies.
Mechanism of Action
The mechanism of action of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves its interaction with various cellular targets, including enzymes, receptors, and transcription factors. The molecule has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been reported to interact with the aryl hydrocarbon receptor (AhR), a transcription factor involved in the regulation of cell growth and differentiation. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, suggesting its potential use in skin whitening products.
Biochemical and Physiological Effects:
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to exhibit various biochemical and physiological effects, depending on the cell type and concentration used. The molecule has been reported to induce cell cycle arrest and apoptosis in cancer cells, suggesting its potential use as an anti-tumor agent. 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), indicating its potential use as an anti-oxidant agent. Furthermore, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has been shown to regulate the expression of genes involved in inflammation and immune response, suggesting its potential use as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has several advantages for lab experiments, including its high purity level, stability, and ease of synthesis. The molecule is also relatively inexpensive compared to other coumarin derivatives, making it accessible for scientific research. However, 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be given to the concentration and solvent used in experiments involving 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate.
Future Directions
For the study of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate include the development of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate-based drugs, investigation of molecular targets and signaling pathways, and synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate derivatives with improved solubility and potency.
Synthesis Methods
The synthesis of 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate involves the reaction between 3-methoxybenzoic acid and 3,4,8-trimethylcoumarin in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions and yields 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate as a white solid with a high purity level. The synthesis method is relatively simple and efficient, making 3,4,8-trimethyl-2-oxo-2H-chromen-7-yl 3-methoxybenzoate easily accessible for scientific research.
properties
IUPAC Name |
(3,4,8-trimethyl-2-oxochromen-7-yl) 3-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-12(2)19(21)25-18-13(3)17(9-8-16(11)18)24-20(22)14-6-5-7-15(10-14)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJMUHNARCMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC(=CC=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5745091.png)

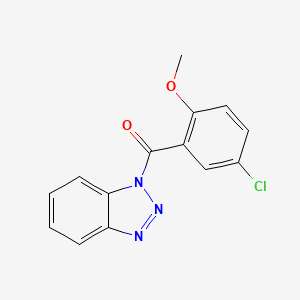
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5745130.png)
![2-[4-(2-methoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5745138.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)
![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)
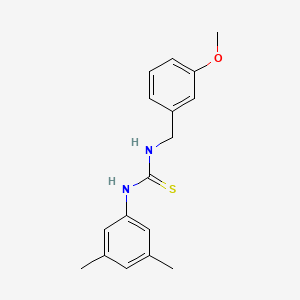
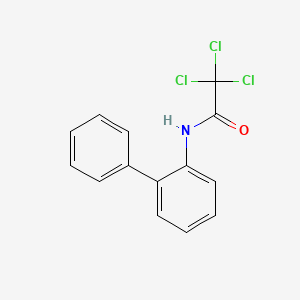
![N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
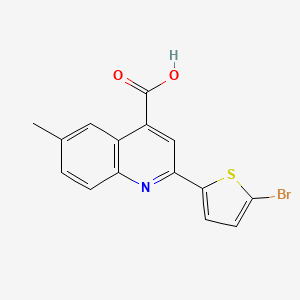
![N-(2-methoxybenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5745189.png)
